molecular formula C14H27N3O11 B3041845 EDTA Tris CAS No. 38641-82-6

EDTA Tris

Cat. No.: B3041845
CAS No.: 38641-82-6
M. Wt: 413.38 g/mol
InChI Key: VLEIUWBSEKKKFX-UHFFFAOYSA-N
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Description

EDTA Tris, also known as TE buffer, is a commonly used buffer solution in molecular biology, especially in procedures involving DNA, cDNA, or RNA . The “TE” is derived from its components: Tris, a common pH buffer, and EDTA, a molecule that chelates cations like Mg 2+ . The purpose of TE buffer is to solubilize DNA or RNA, while protecting it from degradation .


Synthesis Analysis

A typical recipe for making 1X TE buffer includes 10 mM Tris, brought to pH 8.0 with HCl, and 1 mM EDTA, brought to pH 8.0 with NaOH . To make a 100 ml solution of T 10 E 1 buffer, 1 ml of 1 M Tris base (pH 10–11) and 0.2 ml EDTA (0.5 M) are mixed and made up with double distilled water up to 100ml . The pH is usually adjusted to 7.5 for RNA and 8.0 for DNA .


Molecular Structure Analysis

EDTA, also called EDTA acid, is an aminopolycarboxylic acid with the formula [CH 2 N (CH 2 CO 2 H) 2] 2 . This white, water-insoluble solid is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .


Chemical Reactions Analysis

EDTA is known to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood . In DNA or RNA extraction procedures, EDTA reduces the activities of nucleases that digest the nucleic acids .


Physical and Chemical Properties Analysis

EDTA is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and slightly soluble in cold water, insoluble in ethanol and general organic solvents . It forms extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals .

Scientific Research Applications

Radiation and Photoinduced Degradation Studies Ethylenediaminetetraacetic acid (EDTA) has been reviewed for its role in the radiation- and photoinduced degradation of water pollutants such as trichloroethylene (TCE) and 4-chlorobenzaldehyde (4-ClBA). EDTA, in the presence or absence of other agents like O3 and/or TiO2, has been found to be significant in these degradation processes, indicating its importance in environmental studies and pollution control (Getoff, 2001).

Psoriasis Treatment and Understanding EDTA has been increasingly utilized over the last 60 years in the treatment and understanding of psoriasis, an autoimmune inflammatory condition. It serves as an antioxidant, inhibits beta-lipoprotein production, and helps maintain red blood cell structural integrity, proving beneficial for both clinical treatments and research applications (Sunil et al., 2021).

Phytoremediation of Heavy Metals EDTA is a well-known chelating agent used in phytoremediation to enhance plant efficiency for heavy metal uptake. However, its usage is likely to be limited to ex-situ conditions due to potential environmental risks, such as the difficulty of degradation and risk of groundwater pollution. This highlights the need for further study into the environmental implications and alternatives of EDTA in phytoremediation practices (Shinta et al., 2021).

Dental and Endodontic Applications EDTA has been widely studied for its efficacy in removing smear layers during root canal instrumentation, comparing its effectiveness to herbal agents. The results suggest that while some herbal agents like quixabeira and morindacitrifolia show promising results, they are generally less effective than EDTA, underlining its importance in dental procedures (Teja et al., 2022).

Mechanism of Action

Target of Action

The primary targets of EDTA Tris are metal ions, particularly divalent and trivalent ions such as iron (Fe2+/Fe3+) and calcium (Ca2+) . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

This compound functions as a chelating agent, binding to metal ions to form stable, water-soluble complexes . This interaction disrupts the normal function of these ions, leading to changes in the biochemical processes they are involved in . For instance, in the context of EDTA, it makes the cell membrane become porous so that antibiotics can diffuse easily into the bacteria and terminate the infection .

Biochemical Pathways

By chelating metal ions, this compound affects various biochemical pathways. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products . In the pulp and paper industry, EDTA inhibits the ability of metal ions, especially Mn2+, from catalyzing the disproportionation of hydrogen peroxide, which is used in chlorine-free bleaching .

Result of Action

The chelation of metal ions by this compound can have various molecular and cellular effects. For instance, it can disrupt the function of metal-dependent enzymes, alter cellular signaling pathways, and even lead to cell death in certain contexts . In the case of bacterial cells, the increased porosity of the cell membrane due to EDTA can lead to the termination of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of protonation of EDTA and thus its chelating ability . Moreover, the presence of other ions in the environment can compete with the target ions for chelation, potentially affecting the efficacy of this compound .

Safety and Hazards

EDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility and the unborn child . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a buffer in the electrophoretic separation of lipoproteins in polyacrylamide gels . It is also used as a buffer for the determination of alkaline phosphatase activity .

Cellular Effects

The effects of 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate on cells and cellular processes are diverse. It can influence cell function by maintaining the pH balance within the physiological range, which is crucial for the proper functioning of various cellular processes

Molecular Mechanism

The molecular mechanism of action of 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate is primarily related to its role as a buffer. It helps maintain the pH balance within the physiological range, thereby ensuring the optimal functioning of various biomolecules, including enzymes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate can change over time. It is known to be stable and relatively non-hygroscopic

Metabolic Pathways

It is known to interact with various enzymes and cofactors as a buffer

Transport and Distribution

It is known to be soluble in water , which suggests it could be distributed throughout the cell

Subcellular Localization

Given its role as a buffer, it is likely to be present throughout the cell

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEIUWBSEKKKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93777-65-2
Record name Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93777-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

30X NET: 4.5M NaCl, 0.45M Tris-HCl (pH 7.5), 30 mM EDTA.
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Synthesis routes and methods II

Procedure details

The method of claim 1, further comprising grinding the EDTA USP, Tris USP and pH adjuster and adding distilled water to produce an EDTA-Tris solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethylenediaminetetraacetic acid (EDTA) Tris disrupt bacterial cell walls?

A1: EDTA Tris exerts its antibacterial effect primarily by disrupting the integrity of bacterial cell walls. [] EDTA, a chelating agent, binds divalent cations like calcium and magnesium, which are essential for maintaining the structural integrity of bacterial cell walls, particularly in gram-negative bacteria. [, ] This destabilization leads to increased permeability, leakage of cellular contents, and ultimately, cell death. [, ]

Q2: Does this compound affect all bacteria equally?

A2: Research indicates differential toxicity of this compound among various mating types of Escherichia coli. Male strains exhibited greater sensitivity compared to their female counterparts. [] Further research is needed to fully understand the reasons behind this differential toxicity.

Q3: How does the presence of serum impact the efficacy of this compound?

A5: The addition of serum to the testing medium, mimicking physiological conditions, reduced the effectiveness of chlorhexidine/EDTA/Tris, particularly against certain bacterial species like Providence, Proteus, and Streptococcus faecalis. [] This suggests that serum components might interfere with the interaction between this compound and the bacterial cell wall.

Q4: Can this compound be used in combination with other disinfectants?

A6: Research suggests that this compound can exhibit additive, synergistic, or antagonistic effects when combined with various disinfectants. [] For instance, synergistic effects were observed with benzalkonium chloride and formalin, while antagonistic interactions were noted with glutaraldehyde, povidone-iodine, and sodium lauryl sulfate against specific bacterial species. [] This highlights the importance of careful evaluation when considering this compound in combination with other antimicrobial agents.

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